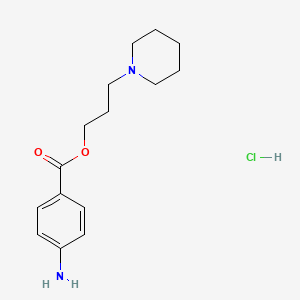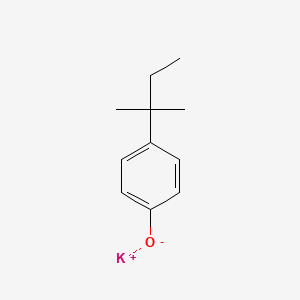
Potassium 4-(1,1-dimethylpropyl)phenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 4-(1,1-dimethylpropyl)phenolate is a chemical compound with the molecular formula C11H15KO. It is also known as potassium p-t-amylphenate. This compound is characterized by the presence of a potassium ion (K+) and a phenolate ion substituted with a 1,1-dimethylpropyl group at the para position. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Potassium 4-(1,1-dimethylpropyl)phenolate can be synthesized through the reaction of 4-(1,1-dimethylpropyl)phenol with potassium hydroxide (KOH). The reaction typically involves dissolving 4-(1,1-dimethylpropyl)phenol in a suitable solvent, such as ethanol or methanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions using similar principles. The process may be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, concentration, and reaction time. The product is typically purified through filtration and recrystallization to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
Potassium 4-(1,1-dimethylpropyl)phenolate undergoes several types of chemical reactions, including:
Oxidation: The phenolate ion can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenolate ion can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
科学的研究の応用
Potassium 4-(1,1-dimethylpropyl)phenolate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of potassium 4-(1,1-dimethylpropyl)phenolate involves its interaction with various molecular targets and pathways. The phenolate ion can act as a nucleophile, participating in reactions with electrophiles. The potassium ion may also play a role in stabilizing the compound and facilitating its reactivity. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.
類似化合物との比較
Similar Compounds
Potassium phenolate: Lacks the 1,1-dimethylpropyl group, resulting in different reactivity and properties.
Sodium 4-(1,1-dimethylpropyl)phenolate: Similar structure but with a sodium ion instead of potassium, leading to variations in solubility and reactivity.
4-(1,1-dimethylpropyl)phenol: The parent phenol compound without the potassium ion, exhibiting different chemical behavior.
Uniqueness
Potassium 4-(1,1-dimethylpropyl)phenolate is unique due to the presence of both the potassium ion and the 1,1-dimethylpropyl group, which confer specific reactivity and properties. This combination makes it valuable in various applications where other similar compounds may not be as effective.
特性
CAS番号 |
53404-18-5 |
|---|---|
分子式 |
C11H15KO |
分子量 |
202.33 g/mol |
IUPAC名 |
potassium;4-(2-methylbutan-2-yl)phenolate |
InChI |
InChI=1S/C11H16O.K/c1-4-11(2,3)9-5-7-10(12)8-6-9;/h5-8,12H,4H2,1-3H3;/q;+1/p-1 |
InChIキー |
MUJHVWDJMOVCOZ-UHFFFAOYSA-M |
正規SMILES |
CCC(C)(C)C1=CC=C(C=C1)[O-].[K+] |
関連するCAS |
80-46-6 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



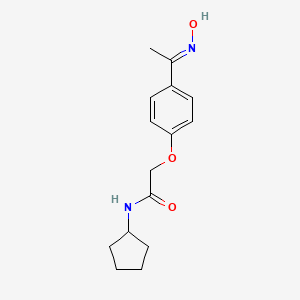
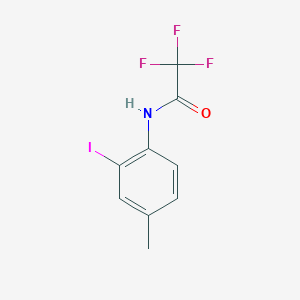
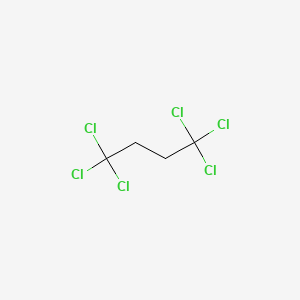






![2,3-Dihydro-1H-benz[e]indene](/img/structure/B13760759.png)

